3-(4-FLUOROPHENYL)-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-5-ISOXAZOLECARBOXAMIDE
Overview
Description
3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a tetrahydrofuranylmethyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a reaction between a boronic acid derivative and a halogenated fluorophenyl compound.
Attachment of the Tetrahydrofuranylmethyl Group: This step involves the reaction of the isoxazole intermediate with tetrahydro-2-furanylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the isoxazole ring contributes to the compound’s stability and reactivity. The tetrahydrofuranylmethyl group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide: This compound shares the fluorophenyl and tetrahydrofuranylmethyl groups but differs in the presence of an acrylamide moiety.
(2E)-3-(4-Fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide: Similar to the above compound but with a different geometric configuration.
Uniqueness
3-(4-Fluorophenyl)-N~5~-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-11-5-3-10(4-6-11)13-8-14(21-18-13)15(19)17-9-12-2-1-7-20-12/h3-6,8,12H,1-2,7,9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEUOVRLWNZDAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49722393 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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